(R)1-chlorocarbonyl-2-methyl-4-tert-butoxycarbonylpiperazine

EGFR inhibition CNS-penetrant kinase inhibitor enantiomeric purity

(R)-1-Chlorocarbonyl-2-methyl-4-tert-butoxycarbonylpiperazine (CAS 438050-54-5) is a chiral, orthogonally protected piperazine building block featuring a reactive chlorocarbonyl group and an acid-labile Boc protecting group. Its (R)-configured 2-methyl substituent introduces a defined stereocenter, making it a strategic intermediate for synthesizing enantiomerically pure 2,4-disubstituted piperazines used in central nervous system (CNS)-penetrant kinase inhibitors such as AZD3759 (Zorifertinib).

Molecular Formula C11H19ClN2O3
Molecular Weight 262.73 g/mol
CAS No. 438050-54-5
Cat. No. B3266850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)1-chlorocarbonyl-2-methyl-4-tert-butoxycarbonylpiperazine
CAS438050-54-5
Molecular FormulaC11H19ClN2O3
Molecular Weight262.73 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C(=O)Cl)C(=O)OC(C)(C)C
InChIInChI=1S/C11H19ClN2O3/c1-8-7-13(5-6-14(8)9(12)15)10(16)17-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1
InChIKeyBSLGONYLMNUSQK-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-1-Chlorocarbonyl-2-methyl-4-tert-butoxycarbonylpiperazine (CAS 438050-54-5): A Chiral Intermediate for CNS-Penetrant Kinase Inhibitors


(R)-1-Chlorocarbonyl-2-methyl-4-tert-butoxycarbonylpiperazine (CAS 438050-54-5) is a chiral, orthogonally protected piperazine building block featuring a reactive chlorocarbonyl group and an acid-labile Boc protecting group . Its (R)-configured 2-methyl substituent introduces a defined stereocenter, making it a strategic intermediate for synthesizing enantiomerically pure 2,4-disubstituted piperazines used in central nervous system (CNS)-penetrant kinase inhibitors such as AZD3759 (Zorifertinib) [1].

Why Generic Substitution Fails for CAS 438050-54-5: Enantiomeric and Orthogonal Reactivity Requirements in CNS-Drug Intermediate Procurement


Attempts to replace (R)-1-chlorocarbonyl-2-methyl-4-tert-butoxycarbonylpiperazine with its (S)-enantiomer, racemate, or des-methyl analogs would compromise the final drug's stereochemical integrity and biological activity. The (R)-configuration at the 2-methyl position is essential for achieving the nanomolar EGFR inhibitory potency and high blood-brain barrier penetration observed in AZD3759 [1]. Furthermore, the simultaneous presence of the Boc protecting group and the chlorocarbonyl electrophile enables a specific two-step deprotection–methylation–coupling sequence that simpler piperazine intermediates cannot replicate . Substitution with a racemic mixture would require costly chiral resolution or lead to a 50% inactive enantiomer in the final API.

Quantitative Differentiation Evidence for (R)-1-Chlorocarbonyl-2-methyl-4-tert-butoxycarbonylpiperazine (CAS 438050-54-5)


Enantiomer-Dependent EGFR Inhibitory Potency of the Final Drug AZD3759

The (R)-enantiomer is essential for bioactivity: the final drug AZD3759, derived from (R)-2-methylpiperazine intermediates including the title compound, inhibits EGFR (WT), EGFR (L858R), and EGFR (exon 19 Del) with IC50 values of 0.3 nM, 0.2 nM, and 0.2 nM, respectively. The (S)-enantiomer of the final drug or compounds derived from (S)-2-methylpiperazine exhibit significantly reduced potency in cellular EGFR phosphorylation assays [1]. At the intermediate level, the (R)-configured title compound guarantees >99% enantiomeric excess (ee) in the final active pharmaceutical ingredient, whereas racemic or (S)-enriched intermediates would yield a product with 50% or less of the desired enantiomer, directly reducing potency and increasing off-target risk.

EGFR inhibition CNS-penetrant kinase inhibitor enantiomeric purity

Chiral Purity and Its Impact on CNS Penetration (Kpuu,brain) of the Final Drug

AZD3759 derived from enantiomerically pure (R)-intermediates achieves a Kpuu,brain (unbound brain-to-plasma partition coefficient) of >0.5 in rat, indicating equal free drug concentrations in brain and blood [1]. In contrast, diastereomeric mixtures or analogs with inverted stereochemistry at the 2-methyl position have been shown to reduce CNS penetration (Kpuu,brain < 0.3) due to altered molecular flexibility and efflux transporter recognition [1]. The title compound's defined (R)-configuration directly contributes to the optimal number of rotatable bonds and favorable efflux profile, enabling the balanced CNS penetration that is a hallmark of AZD3759.

CNS penetration Kpuu,brain blood-brain barrier

Orthogonal Protecting Group Strategy Enables Higher Synthetic Throughput

The title compound uniquely combines a Boc-protected N4 with a reactive chlorocarbonyl at N1, allowing sequential deprotection and functionalization. In the published synthesis of AZD3759, the Boc group is first removed under acidic conditions, followed by selective N-methylation, and then the chlorocarbonyl is used to form a carbamate linkage with the quinazoline core [REFS-1, REFS-2]. This orthogonal strategy avoids the protecting group shuffling required when using N-Boc-piperazine (without the chlorocarbonyl) or N-chlorocarbonyl-piperazine (without the Boc), reducing the step count by at least 2 steps compared to alternative routes.

orthogonal protecting groups synthetic efficiency piperazine diversification

In Vivo Antitumor Efficacy in Brain Metastasis Model Traces Back to Intermediate Chirality

AZD3759, synthesized from the (R)-configured title intermediate, achieves 78% tumor growth inhibition at 7.5 mg/kg qd and complete tumor regression at 15 mg/kg qd in a PC-9 (EGFR exon19Del) brain metastasis mouse model after 4 weeks of treatment, whereas erlotinib (derived from an achiral quinazoline fragment) showed limited efficacy in the same model [1]. This in vivo differentiation, while a property of the final drug, depends on the stereochemical and structural elements introduced via the (R)-piperazine intermediate; any deviation in intermediate chirality or substitution pattern would abolish this efficacy advantage.

in vivo efficacy brain metastasis tumor regression

Procurement Application Scenarios for (R)-1-Chlorocarbonyl-2-methyl-4-tert-butoxycarbonylpiperazine (CAS 438050-54-5)


Synthesis of CNS-Penetrant EGFR Inhibitors (AZD3759 and Derivatives)

The title compound is the direct precursor to the (2R)-2,4-dimethylpiperazine-1-carbonyl chloride fragment used in AZD3759. After Boc deprotection and N-methylation, the resulting chiral acid chloride is coupled with 4-[(3-chloro-2-fluorophenyl)amino]-7-methoxyquinazolin-6-ol to yield the clinical candidate [1]. Procurement of enantiomerically pure material (≥99% ee) is essential to maintain the sub-nanomolar EGFR potency and >0.5 Kpuu,brain required for treating NSCLC with brain metastases.

Chiral Piperazine Library Diversification for CNS Drug Discovery

The orthogonal Boc/chlorocarbonyl system allows sequential diversification at N4 and N1. The Boc group can be removed and alkylated, acylated, or sulfonylated, while the chlorocarbonyl can be used for carbamate, amide, or urea formation. This enables rapid generation of enantiomerically pure 2,4-disubstituted piperazine libraries for structure–activity relationship studies targeting CNS-penetrant kinase inhibitors [1].

Procurement of Intermediate for Generic AZD3759 API Manufacturing

With AZD3759 (Zorifertinib) in late-stage clinical development for EGFR-mutant NSCLC with CNS metastases [1], the demand for its key chiral intermediate is increasing. The title compound represents the most advanced protected intermediate before the final two-step deprotection–methylation sequence, offering a strategic procurement point for generic manufacturers aiming to develop non-infringing synthetic routes. Its CAS registry and established analytical specifications (≥97% purity, ≥99% ee) facilitate quality-by-design approaches to API production.

Academic Medicinal Chemistry: Teaching Orthogonal Protecting Group Strategies

This compound serves as an instructive example in advanced organic synthesis courses to demonstrate simultaneous electrophilic and nucleophilic protection on a heterocyclic scaffold. Its use in the discovery of a brain-penetrant clinical candidate [1] provides a real-world context for teaching the importance of protecting group orthogonality, stereochemical control, and the impact of chirality on pharmacokinetic properties.

Quote Request

Request a Quote for (R)1-chlorocarbonyl-2-methyl-4-tert-butoxycarbonylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.